(S)-1-(2-aminoethyl)pyrrolidin-3-ol

説明

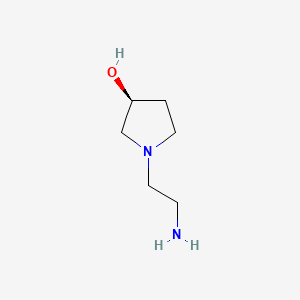

Structure

3D Structure

特性

IUPAC Name |

(3S)-1-(2-aminoethyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O/c7-2-4-8-3-1-6(9)5-8/h6,9H,1-5,7H2/t6-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNLCTCNYKCENHP-LURJTMIESA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(C[C@H]1O)CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652987 |

Source

|

| Record name | (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

540787-75-5 |

Source

|

| Record name | (3S)-1-(2-Aminoethyl)pyrrolidin-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S)-1-(2-aminoethyl)pyrrolidin-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-1-(2-aminoethyl)pyrrolidin-3-ol synthesis and characterization

An In-Depth Technical Guide to the Synthesis and Characterization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol

Abstract

(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a valuable chiral building block in medicinal chemistry and drug discovery. Its structure, featuring a defined stereocenter, a secondary alcohol, and both a secondary and a primary amine, makes it a versatile scaffold for synthesizing complex molecules with specific stereochemical requirements. The pyrrolidine motif is a cornerstone in the architecture of numerous biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol, designed for researchers, chemists, and professionals in drug development. We detail a robust two-step synthetic pathway, explain the causal logic behind procedural choices, and present a suite of analytical protocols for complete structural verification and purity assessment.

Strategic Approach to Synthesis

The synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is most efficiently approached by leveraging a commercially available chiral precursor, thereby preserving the critical stereochemistry from the outset. Our strategy is centered on the N-alkylation of (S)-3-pyrrolidinol.

Retrosynthetic Analysis & Rationale:

The target molecule can be disconnected at the C-N bond between the pyrrolidine nitrogen and the ethylamino side chain. This leads back to two key synthons: the (S)-3-pyrrolidinol core and a 2-aminoethyl cation equivalent.

-

Choice of Chiral Precursor: We select (S)-3-pyrrolidinol (CAS: 100243-39-8) as the starting material.[3][4] This molecule already contains the desired (S)-stereocenter at the C3 position, obviating the need for complex asymmetric synthesis or chiral resolution steps which can be costly and yield-intensive.[2]

-

Side-Chain Introduction Strategy: Direct alkylation with 2-chloroethylamine is fraught with challenges, including self-polymerization of the reagent and potential for over-alkylation of the product. To ensure a clean, high-yielding reaction, the primary amine of the incoming ethyl group must be temporarily masked with a protecting group. The tert-butoxycarbonyl (Boc) group is an ideal choice due to its stability under the basic conditions required for alkylation and its facile removal under mild acidic conditions. Therefore, the key electrophile will be a Boc-protected 2-haloethylamine, such as tert-butyl (2-bromoethyl)carbamate.

This strategic use of a protected bifunctional reagent is a cornerstone of modern organic synthesis, allowing for selective transformations on complex molecules.[5]

Visualized Synthetic Pathway

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. (S)-3-吡咯烷醇 ≥97.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 4. (3S)-pyrrolidin-3-ol | C4H9NO | CID 2733874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. WO2007024113A1 - Process for the preparation of chiral 3-hydroxy pyrrolidine compound and derivatives thereof having high optical purity - Google Patents [patents.google.com]

(S)-1-(2-aminoethyl)pyrrolidin-3-ol potential biological activities

Topic: (S)-1-(2-aminoethyl)pyrrolidin-3-ol: A Critical VHL E3 Ligase Recruiter & PROTAC Linker Module Content Type: In-depth Technical Guide Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Scientists

Executive Summary

(S)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS: 540787-75-5) is a high-value chiral building block primarily utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . It functions as a "linker-ligand" module, combining a VHL-binding pharmacophore (the hydroxy-pyrrolidine core) with a reactive handle (the aminoethyl tail) for conjugation to target protein ligands.

While the molecule itself is not a therapeutic agent, its "potential biological activity" is defined by its ability to recruit the Von Hippel-Lindau (VHL) E3 ubiquitin ligase , thereby enabling the targeted ubiquitination and degradation of pathogenic proteins. This guide details its pharmacophore logic, mechanistic role in Targeted Protein Degradation (TPD), and experimental protocols for its utilization.

Chemical Architecture & Pharmacophore Analysis

The biological utility of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is dictated by its precise stereochemistry and functional group arrangement. It mimics the native substrate of the VHL E3 ligase, Hypoxia-Inducible Factor 1

Structural Logic Table

| Structural Feature | Chemical Function | Biological Role |

| (S)-3-Hydroxyl Group | H-Bond Donor/Acceptor | Critical Binding Motif: Mimics the hydroxyproline residue (Hyp564) of HIF-1 |

| Pyrrolidine Ring | Rigid Scaffold | Conformational Lock: Maintains the optimal vector for the hydroxyl group, reducing the entropic penalty of binding compared to flexible linear chains. |

| Tertiary Amine (N1) | Protonation Site | Solubility & Electrostatics: At physiological pH, this nitrogen is protonated, enhancing aqueous solubility and interacting with surface residues on VHL. |

| Primary Amine (Tail) | Reactive Nucleophile | Linker Attachment Point: The "exit vector." This amine points out of the VHL binding pocket towards the solvent, allowing for the attachment of a linker without disrupting VHL binding. |

Mechanism of Action: E3 Ligase Recruitment

The primary biological activity of this scaffold is induced proximity . It does not inhibit an enzyme's catalytic site in the traditional sense; rather, it acts as a molecular "grappling hook."

The PROTAC Ternary Complex

When incorporated into a PROTAC, the (S)-1-(2-aminoethyl)pyrrolidin-3-ol moiety binds to the VHL protein (part of the Cullin2-RING E3 ligase complex). The other end of the PROTAC binds to a Disease-Causing Protein (POI).

Pathway Flow:

-

Binary Binding: The PROTAC binds to VHL via the pyrrolidin-3-ol core.

-

Ternary Complex Formation: The PROTAC simultaneously binds the POI.

-

Ubiquitination: The E3 ligase transfers ubiquitin to surface lysines on the POI.

-

Degradation: The poly-ubiquitinated POI is recognized and degraded by the 26S Proteasome.

Caption: The mechanistic flow of VHL recruitment mediated by the (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold.

Applications in Drug Discovery

A. VHL-Based PROTAC Synthesis

This molecule is the starting material for "Linker-E3 Ligand" conjugates.

-

Strategy: The primary amine is typically reacted with a bifunctional linker (e.g., PEG-dicarboxylic acid or alkyl halide) via amide coupling or alkylation.

-

Advantage: The "aminoethyl" spacer is short and rigid enough to prevent steric clash with the VHL surface but long enough to allow linker flexibility.

B. Solubility Enhancement

Beyond PROTACs, the pyrrolidin-3-ol moiety is used in medicinal chemistry to improve the physicochemical properties of lipophilic drugs.

-

LogP Modulation: The polar hydroxyl and ionizable amine lower the LogP, improving metabolic stability and reducing plasma protein binding.

-

Kinase Inhibitors: Pyrrolidine side chains are frequently attached to the "solvent front" regions of kinase inhibitors to improve solubility (e.g., in CDK or JAK inhibitors).

Experimental Protocols

Protocol A: Synthesis of VHL-Linker Conjugate (Amide Coupling)

Objective: To attach a PEG linker to the (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold.

Reagents:

-

(S)-1-(2-aminoethyl)pyrrolidin-3-ol (1.0 eq)

-

Boc-PEG4-COOH (1.0 eq)

-

HATU (1.2 eq)

-

DIPEA (3.0 eq)

-

DMF (Anhydrous)

Step-by-Step:

-

Dissolution: Dissolve Boc-PEG4-COOH (1 mmol) in anhydrous DMF (5 mL) under nitrogen.

-

Activation: Add DIPEA (3 mmol) followed by HATU (1.2 mmol). Stir at room temperature (RT) for 15 minutes to activate the acid.

-

Coupling: Add (S)-1-(2-aminoethyl)pyrrolidin-3-ol (1 mmol) dropwise.

-

Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS for the formation of the amide product [M+H]+.

-

Workup: Dilute with EtOAc, wash with saturated NaHCO3 (x2) and brine. Dry over Na2SO4.

-

Purification: Purify via flash column chromatography (DCM/MeOH gradient).

-

Deprotection (Optional): If the Boc group needs removal for the next step, treat with TFA/DCM (1:1) for 1 hour.

Protocol B: VHL Binding Affinity Assay (Fluorescence Polarization)

Objective: To validate that the functionalized scaffold retains VHL binding affinity.

Materials:

-

Recombinant VHL protein complex (VHL-ElonginB-ElonginC).

-

FAM-labeled HIF-1

peptide probe (Tracer). -

Test Compound: (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivative.

Methodology:

-

Preparation: Prepare a serial dilution of the Test Compound in assay buffer (50 mM Tris pH 7.5, 150 mM NaCl, 0.05% Tween-20).

-

Incubation: Mix VHL protein (final conc. ~Kd of tracer, typically 50–100 nM) with the FAM-tracer (10 nM) and the Test Compound in a black 384-well plate.

-

Equilibrium: Incubate for 30–60 minutes at RT in the dark.

-

Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm).

-

Analysis: Plot mP vs. log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

-

Validation Criteria: The IC50 should be in the low micromolar range (1–10 µM) for the free amine, improving to nanomolar range if further optimized with benzyl groups (e.g., VH032 analogs).

-

Safety & Handling

-

Hazard Classification: Skin Irritant (H315), Eye Irritant (H319).

-

Physical State: Viscous oil or low-melting solid. Hygroscopic.

-

Storage: Store at -20°C under inert atmosphere (Argon/Nitrogen). The primary amine is sensitive to oxidation and carbamate formation (CO2 absorption).

References

-

Buckley, D. L., et al. (2012). "Targeting the Von Hippel-Lindau E3 Ubiquitin Ligase Using Small Molecules to Disrupt the VHL/HIF-1α Interaction." Journal of the American Chemical Society, 134(10), 4465–4468. Link

-

Galdeano, C., et al. (2014). "Structure-guided design and optimization of small molecules targeting the protein–protein interaction between the von Hippel–Lindau (VHL) E3 ubiquitin ligase and the hypoxia inducible factor (HIF) alpha subunit." Journal of Medicinal Chemistry, 57(20), 8657–8663. Link

-

Zengerle, M., et al. (2015). "Selective Small Molecule Induced Degradation of the BET Bromodomain Protein BRD4." ACS Chemical Biology, 10(8), 1770–1777. Link

-

Frost, J., et al. (2016). "EX-527 Is a VHL-Recruiting PROTAC." Nature Communications, 7, 13312. Link

-

Enamine Ltd. "VHL Ligands and Functionalized Intermediates for PROTACs." Enamine Product Guide. Link

Sources

The Linchpin of Degradation: An In-Depth Technical Guide to PROTAC Linker Design

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, moving beyond traditional occupancy-driven inhibition to an event-driven mechanism of targeted protein degradation. These heterobifunctional molecules co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest (POIs). A PROTAC molecule is elegantly composed of three key elements: a ligand to bind the POI, a ligand to recruit an E3 ubiquitin ligase, and, critically, a chemical linker that connects these two moieties.[1][2] Initially viewed as a mere spacer, the linker is now unequivocally recognized as a pivotal determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[3][4] This guide provides a comprehensive technical exploration of the PROTAC linker, dissecting its core functions, chemical diversity, and the strategic considerations that underpin its rational design. We will delve into the causal relationships between linker architecture and PROTAC performance, provide field-proven experimental protocols for linker optimization, and present a forward-looking perspective on next-generation linker technologies.

The PROTAC Mechanism: A Symphony of Induced Proximity

To appreciate the linker's role, one must first understand the PROTAC mechanism of action. PROTACs function by forming a ternary complex, bringing the target protein and an E3 ligase into close proximity.[3][5] This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to lysine residues on the surface of the POI.[6] The resulting polyubiquitin chain acts as a molecular flag, marking the POI for recognition and subsequent degradation by the 26S proteasome.[7][8] The PROTAC molecule is then released to catalyze further degradation cycles, a key feature of its event-driven pharmacology.[3][7]

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to ubiquitination and proteasomal degradation of the target protein.

The linker is the architectural linchpin of this process. Its length, chemical composition, and attachment points dictate the geometry and stability of the ternary complex, profoundly influencing the efficiency of ubiquitin transfer.[1][3] An improperly designed linker can lead to steric hindrance, preventing complex formation, or result in an unproductive orientation that fails to support ubiquitination.[4]

Deconstructing the Linker: Core Design Principles

The rational design of a PROTAC linker involves a multi-parameter optimization process. There are no universal rules; the optimal linker is context-dependent, requiring empirical determination for each specific POI and E3 ligase pair.[3][4] However, several key principles guide this process.

Linker Composition: The Chemical Building Blocks

The chemical makeup of the linker is fundamental to the PROTAC's overall physicochemical properties, including solubility, cell permeability, and metabolic stability.[1][3]

-

Alkyl and Polyethylene Glycol (PEG) Chains: These are the most common motifs in PROTAC linkers, primarily due to their synthetic tractability and flexibility.[3] Alkyl chains are hydrophobic and offer significant conformational freedom.[1] PEG linkers, composed of repeating ethylene glycol units, are hydrophilic and can improve the aqueous solubility of the PROTAC molecule.[1][2] Approximately 55% of published PROTACs utilize PEG linkers, while 30% use alkyl chains.[3][7]

-

Rigid Moieties: To overcome the potential drawbacks of highly flexible linkers, such as metabolic instability and high conformational entropy costs upon binding, researchers are increasingly incorporating rigid structures.[1] These include:

-

Cycloalkanes (piperazine, piperidine): These saturated heterocycles introduce rigidity, which can help to pre-organize the PROTAC into a bioactive conformation and improve metabolic stability.[9]

-

Triazoles: Often synthesized via copper-catalyzed "click chemistry," triazole rings are metabolically stable and provide a rigid connection point.[]

-

Aromatic Rings: Phenyl rings offer planarity and can participate in π-π stacking interactions, potentially stabilizing the ternary complex.[2]

-

-

"Smart" Linkers: Recent innovations have led to the development of functional linkers that offer external control over PROTAC activity.

-

Photoswitchable Linkers: Incorporating moieties like azobenzene allows for spatiotemporal control using light. The cis-trans isomerization induced by specific wavelengths of light can alter the linker length and geometry, effectively turning the PROTAC "on" or "off".[1][]

-

Photocleavable Linkers: These linkers can be irreversibly cleaved by light, providing another mechanism for controlled activation.[1]

-

Linker Length: A Critical Distance

The length of the linker is a critical parameter that must be empirically optimized.[4] A linker that is too short may sterically prevent the simultaneous binding of the POI and the E3 ligase.[4] Conversely, an excessively long linker can lead to unproductive binding modes or an increase in the "hook effect," where the formation of binary complexes (PROTAC-POI or PROTAC-E3) is favored over the productive ternary complex.[1] Studies have shown that even a change of a few atoms in linker length can dramatically impact degradation efficacy. For instance, in the development of estrogen receptor (ER)-α targeting PROTACs, a 16-atom chain length was found to be optimal.[11]

Attachment Points (Exit Vectors)

The points at which the linker connects to the POI and E3 ligase ligands, known as exit vectors, are crucial.[1] The linker should be attached at a position that does not disrupt the key binding interactions of the ligands with their respective proteins.[12] Ideally, the attachment point is a solvent-exposed region of the ligand when it is bound to its target.[12] The choice of exit vector can significantly influence the relative orientation of the POI and E3 ligase within the ternary complex, thereby affecting degradation efficiency and even target selectivity.[4]

The Experimental Workflow for Linker Optimization

The optimization of a PROTAC linker is an iterative process of design, synthesis, and biological evaluation. A systematic approach is essential for efficiently identifying linkers that confer optimal degradation activity.

Caption: A typical workflow for the design and optimization of PROTAC linkers.

PROTAC Synthesis: A Modular Approach with Click Chemistry

"Click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has become a powerful tool for the rapid synthesis of PROTAC libraries.[13][14] This approach involves preparing a set of POI ligands functionalized with an alkyne and a set of E3 ligase ligands functionalized with an azide (or vice versa). These precursors can then be readily combined to generate a diverse array of PROTACs with different linkers.

Experimental Protocol: PROTAC Synthesis via CuAAC Click Chemistry

-

Preparation of Precursors:

-

Synthesize the POI-binding moiety with a terminal alkyne group at a suitable, solvent-exposed position.

-

Synthesize the E3 ligase-binding moiety (e.g., a derivative of pomalidomide for CRBN or a VHL ligand) with a terminal azide group. A variety of PEG or alkyl linkers with terminal azide functionalities are commercially available.[13]

-

-

Click Reaction:

-

In a suitable reaction vial, dissolve the alkyne-functionalized POI ligand (1.0 equivalent) and the azide-functionalized E3 ligase ligand (1.1 equivalents) in a solvent such as a mixture of DMSO and water.

-

Add a copper(I) source, such as copper(II) sulfate pentahydrate (0.1 equivalents), and a reducing agent, such as sodium ascorbate (0.2 equivalents).

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

-

Purification and Characterization:

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the crude product using reverse-phase HPLC to obtain the final PROTAC.

-

Characterize the purified PROTAC by high-resolution mass spectrometry (HRMS) and NMR to confirm its identity and purity.

-

Cellular Assays for Evaluating PROTAC Efficacy

Once synthesized, the PROTAC library must be screened for its ability to induce the degradation of the target protein in a cellular context.

Experimental Protocol: Western Blot Analysis of PROTAC-Mediated Protein Degradation

This is the most common method to quantify the extent of target protein degradation and determine key parameters like DC₅₀ (the concentration for 50% degradation) and Dₘₐₓ (the maximum degradation).[15][16]

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight.

-

Treat the cells with a range of PROTAC concentrations (e.g., from 1 nM to 10 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24 hours).

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.

-

-

SDS-PAGE and Protein Transfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Also, probe for a loading control protein (e.g., GAPDH or β-actin) to normalize for protein loading.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Quantify the band intensities using densitometry software.

-

Normalize the POI signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control.

-

Plot the percentage of degradation against the PROTAC concentration to determine the DC₅₀ and Dₘₐₓ values.

-

Experimental Protocol: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation

This assay is used to confirm that the PROTAC is indeed forming a ternary complex with the POI and the E3 ligase.[17][18]

-

Cell Treatment and Lysis:

-

Treat cells with the PROTAC or a vehicle control for a short period (e.g., 2-4 hours).

-

Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

-

-

Immunoprecipitation:

-

Incubate the cell lysates with an antibody against the E3 ligase (e.g., anti-VHL or anti-CRBN) or the POI, pre-conjugated to protein A/G magnetic beads, overnight at 4°C.

-

-

Washing and Elution:

-

Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elute the bound protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

-

Western Blot Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against the POI and the E3 ligase.

-

An increased amount of the co-precipitated protein (e.g., POI when pulling down the E3 ligase) in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

-

Quantitative Data on Linker Performance

The systematic evaluation of PROTACs with varying linker compositions and lengths is crucial for establishing structure-activity relationships (SAR).

| Linker Type | Target Protein | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Key Observation | Reference |

| PEG | ERα | 12 | >1000 | <20 | Shorter linker is ineffective. | [11] |

| PEG | ERα | 16 | ~100 | >80 | Optimal length for ERα degradation. | [11] |

| PEG | ERα | 21 | ~500 | ~60 | Longer linker shows reduced potency. | [11] |

| Alkyl/Ether | TBK1 | <12 | Inactive | <10 | A minimum linker length is required. | [3] |

| Alkyl/Ether | TBK1 | 21 | 3 | 96 | Highly potent at this length. | [3] |

| Alkyl/Ether | TBK1 | 29 | 292 | 76 | Potency decreases with excessive length. | [3] |

| Covalent | BTK | N/A | 2.2 | 97 | Non-covalent PROTAC showed high potency. | [19] |

This table is a representative summary and specific values can vary based on the cell line and experimental conditions.

Future Outlook: The Next Generation of Linkers

The field of PROTAC linker design is continuously evolving, with several exciting future directions:

-

Expanding the E3 Ligase Toolbox: The majority of current PROTACs recruit either CRBN or VHL.[19] The development of ligands for novel E3 ligases, particularly those with tissue-specific expression, will enable more precise therapeutic interventions and expand the scope of degradable targets.[20]

-

Tissue-Specific PROTACs: Designing linkers that are cleaved or activated by tissue-specific enzymes could lead to PROTACs that only exert their effects in the desired cells or tissues, minimizing off-target effects.

-

Beyond Degradation: The concept of bifunctional molecules is being expanded to other applications, such as phosphorylation-inducing chimeric molecules (PHICMs) and lysosome-targeting chimeras (LYTACs), where the linker will continue to play a central role in dictating the molecule's function.

Conclusion

The linker is far more than a passive tether in a PROTAC molecule; it is a critical design element that actively modulates the molecule's biological activity. A deep understanding of the interplay between linker composition, length, and attachment points is essential for the successful development of potent and selective protein degraders. The iterative process of rational design, modular synthesis, and rigorous cellular evaluation provides a robust framework for optimizing this crucial component. As our understanding of the structural and dynamic nature of the ternary complex deepens, and as new chemical tools and computational approaches become available, the design of PROTAC linkers will become increasingly sophisticated, paving the way for a new generation of precision medicines.

References

- BenchChem. (2025).

- BenchChem. (2025). Application Notes and Protocols: Co-immunoprecipitation Assay for PROTAC MDM2 Degrader-2 Ternary Complex. BenchChem.

- BenchChem. (2025).

- ChemPep. (2025). Overview of PROTAC Linkers. ChemPep.

- National Center for Biotechnology Information. (n.d.).

- ResearchGate. (n.d.). AI‐based linkers in PROTAC design. (A) The flow chart of AI‐based...

- BenchChem. (2025).

- Troup, R. I., Fallan, C., & Baud, M. G. J. (2020). Current strategies for the design of PROTAC linkers: a critical review. Exploratory Target Antitumor Therapy, 1(5), 273–312.

- Open Exploration Publishing. (2020).

- BenchChem. (2025). A Comparative Guide to PROTAC Linkers: Evaluating Trifunctional N-(Propargyl-peg4). BenchChem.

- PubMed. (2024).

- BenchChem. (2025). The Critical Role of Linkers in PROTAC Potency: A Comparative Guide to Cellular Assays. BenchChem.

- MedchemExpress.com. (n.d.). PROTAC Synthesis | Click Chemistry. MedchemExpress.com.

- ResearchGate. (n.d.). A two-step coIP assay was performed to test for ternary complexes...

- ResearchGate. (n.d.). General strategy using "click chemistry" for PROTAC synthesis. (A) Cu(I)

- Precise PEG. (n.d.). Linkers in PROTACs. Precise PEG.

- BroadPharm. (2022).

- BOC Sciences. (n.d.). Overview of PROTAC Linkers: Types and Design. BOC Sciences.

- National Center for Biotechnology Information. (2024).

- ResearchGate. (n.d.). Flowchart for PROTAC discovery. Computational approaches can predict...

- Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts.

- YouTube. (n.d.). Dot Language Graphviz.

- ACS Publications. (2017).

- Springer Nature Experiments. (n.d.). An In Vitro Pull-down Assay of the E3 Ligase:PROTAC:Substrate Ternary Complex to Identify Effective PROTACs.

- ResearchGate. (n.d.). Schematic diagram showing the mechanism of action of PROTAC...

- Graphviz. (2024). DOT Language.

- National Center for Biotechnology Information. (n.d.). PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age. PMC.

- A Quick Introduction to Graphviz. (2017).

- MarinBio. (n.d.).

- BOC Sciences. (2024).

- Sketchviz. (n.d.). Graphviz Examples and Tutorial.

- BOC Sciences. (n.d.). Click Chemistry in ADC and PROTAC.

- ResearchGate. (n.d.). Classification of most common linkers used in PROTAC design based on...

- National Center for Biotechnology Information. (n.d.). Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs. PMC.

- Oxford Academic. (n.d.). rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase.

- National Center for Biotechnology Information. (n.d.).

- Wikipedia. (n.d.). Proteolysis targeting chimera.

- EurekAlert! Science News Releases. (n.d.). PROTAC diagram [IMAGE].

Sources

- 1. chempep.com [chempep.com]

- 2. precisepeg.com [precisepeg.com]

- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. What are PROTAC Linkers? | BroadPharm [broadpharm.com]

- 8. PROTAC: a revolutionary technology propelling small molecule drugs into the next golden age - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Protocol to test for the formation of ternary protein complexes in vivo or in vitro using a two-step immunoprecipitation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Efficient Targeted Degradation via Reversible and Irreversible Covalent PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. biorxiv.org [biorxiv.org]

- 21. researchgate.net [researchgate.net]

The Art of Asymmetry: A Technical Guide to the Synthesis of Chiral Pyrrolidine-Containing Compounds

Introduction: The Privileged Pyrrolidine Scaffold in Modern Chemistry

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in the architecture of a vast array of biologically active molecules and chiral catalysts. Its prevalence in FDA-approved pharmaceuticals highlights its significance in medicinal chemistry, where it often imparts favorable pharmacokinetic and pharmacodynamic properties.[1][2] Furthermore, the C2-symmetrical nature of many substituted pyrrolidines has established them as privileged scaffolds in the realm of asymmetric catalysis, serving as highly effective organocatalysts and ligands for transition metals.[1][3][4] The precise control over the stereochemistry of pyrrolidine derivatives is therefore a critical endeavor, driving the development of innovative and efficient asymmetric synthetic methodologies. This guide provides an in-depth exploration of the core strategies for the enantioselective synthesis of pyrrolidine-containing compounds, offering field-proven insights for researchers, scientists, and professionals in drug development.

Core Strategies in Asymmetric Pyrrolidine Synthesis

The construction of chiral pyrrolidines with defined stereocenters can be broadly categorized into several key approaches, each with its unique advantages and mechanistic underpinnings. This guide will delve into the most impactful of these: organocatalysis, transition-metal catalysis, biocatalysis, and cycloaddition reactions.

Organocatalysis: The Rise of Small Molecule Catalysts

The advent of asymmetric organocatalysis, recognized with the 2021 Nobel Prize in Chemistry, has revolutionized the synthesis of chiral molecules, with pyrrolidine-based catalysts themselves playing a central role.[1] This field leverages small, metal-free organic molecules to induce enantioselectivity, often through the formation of transient, chiral intermediates.

L-proline and its derivatives are arguably the most iconic organocatalysts for asymmetric transformations.[3][4] Their efficacy stems from their ability to form chiral enamines or iminium ions with carbonyl compounds, thereby directing the stereochemical outcome of subsequent reactions. A classic example is the asymmetric Michael addition of aldehydes to nitroolefins, a powerful tool for constructing functionalized pyrrolidines.[5][6]

Experimental Protocol: Proline-Catalyzed Asymmetric Michael Addition

-

Step 1: Catalyst and Substrate Preparation: To a solution of the desired β-nitroacrolein dimethyl acetal (1.0 mmol) in an appropriate solvent (e.g., CH2Cl2, 10 mL) is added the aldehyde (1.0 mmol).

-

Step 2: Catalyst Loading: Commercially available (S)-proline (10 mol%) is added to the reaction mixture.

-

Step 3: Reaction Execution: The mixture is stirred at room temperature until the reaction is complete, as monitored by TLC.

-

Step 4: Work-up and Purification: The reaction is quenched, and the crude product is purified by flash column chromatography to yield the highly functionalized nitroaldehyde.

-

Step 5: Cyclization to Pyrrolidine: The resulting Michael adduct can be transformed into the corresponding 3,4-disubstituted pyrrolidine in a single step via Zn-mediated chemoselective reduction of the nitro group followed by intramolecular reductive amination.[5]

The causality behind the stereocontrol in proline catalysis lies in the rigid bicyclic transition state formed between the enamine intermediate and the electrophile, where steric hindrance directs the approach of the electrophile to one face of the enamine.

Cinchona alkaloids and their derivatives, as well as squaramide-based catalysts, operate through a different, yet equally powerful, mechanism of stereocontrol: hydrogen bonding. These catalysts act as bifunctional systems, activating both the nucleophile and the electrophile through a network of hydrogen bonds, thereby organizing the transition state to favor the formation of one enantiomer. A notable application is the asymmetric cascade aza-Michael/Michael addition reaction to synthesize chiral trisubstituted pyrrolidines, which can achieve excellent enantioselectivities (up to >99% ee).[7]

Logical Workflow for Asymmetric Cascade Reaction

Caption: Workflow of the squaramide-catalyzed cascade reaction.

Transition-Metal Catalysis: Harnessing the Power of Metals

Transition metals offer a diverse and powerful toolkit for asymmetric synthesis due to their varied oxidation states, coordination geometries, and reactivity. Catalytic systems based on palladium, rhodium, copper, gold, and silver have been extensively developed for the enantioselective synthesis of pyrrolidines.

Palladium catalysis is particularly prominent in the formation of C-C and C-N bonds. Asymmetric [3+2] cycloaddition reactions of N-sulfonyl imines, for instance, can be catalyzed by palladium complexes to yield chiral pyrrolidines.[8] The stereoselectivity is governed by the chiral ligand coordinated to the palladium center, which dictates the facial selectivity of the cycloaddition.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct and atom-economical methods for synthesizing substituted pyrrolidines, with the potential to create up to four new stereocenters.[9] Chiral complexes of copper and silver have proven to be highly effective catalysts for this transformation. The metal center acts as a Lewis acid to coordinate the azomethine ylide precursor, while the chiral ligand creates a chiral environment that directs the approach of the dipolarophile.

Catalytic Cycle for Metal-Catalyzed 1,3-Dipolar Cycloaddition

Caption: Generalized catalytic cycle for 1,3-dipolar cycloaddition.

| Catalyst System | Reaction Type | Typical ee (%) | Yield (%) | Reference |

| Ag(I) / Chiral Ligand | [C+NC+CC] Synthesis | High | Good | [10] |

| Cu(I) / Chiral Ligand | 1,3-Dipolar Cycloaddition | >90 | High | [9] |

| Pd(0) / Chiral Ligand | [3+2] Cycloaddition | 93-99 | 70-99 | [11] |

Table 1: Comparison of Transition-Metal Catalyzed Pyrrolidine Syntheses

Biocatalysis: Nature's Approach to Asymmetry

Enzymes are highly efficient and exquisitely selective catalysts that operate under mild conditions. The application of biocatalysis in the synthesis of chiral pyrrolidines is a rapidly growing field, offering sustainable and environmentally benign alternatives to traditional chemical methods.

Multi-enzymatic cascade processes involving transaminases and reductive aminases have been developed for the synthesis of enantiomerically pure 2,5-disubstituted pyrrolidines from 1,4-diketones.[12] The stereochemical outcome can be controlled by selecting the appropriate R- or S-selective enzyme, allowing access to both cis and trans isomers.[12]

A groundbreaking approach involves the directed evolution of enzymes to catalyze reactions not found in nature. Engineered cytochrome P450 enzymes have been developed to perform intramolecular C(sp3)-H amination of organic azides, leading to the formation of chiral pyrrolidines with good enantioselectivity and catalytic efficiency.[2][13][14][15] This method provides a direct and powerful way to convert C-H bonds into C-N bonds with high stereocontrol.

Experimental Protocol: Enzymatic Intramolecular C-H Amination

-

Step 1: Enzyme and Substrate Preparation: The reaction is typically carried out in a buffered aqueous solution containing the engineered cytochrome P450 variant. The organic azide substrate is added, often dissolved in a co-solvent.

-

Step 2: Cofactor and Reducing Agent: The reaction requires a cofactor (e.g., NADPH) and a reducing system to regenerate the cofactor.

-

Step 3: Reaction Execution: The mixture is incubated at a controlled temperature (e.g., 30 °C) with gentle shaking.

-

Step 4: Work-up and Purification: The product is extracted from the aqueous phase with an organic solvent and purified by standard chromatographic techniques.

Conclusion: A Future of Precision and Efficiency

The asymmetric synthesis of pyrrolidine-containing compounds is a dynamic and continuously evolving field. The strategies outlined in this guide, from the well-established principles of organocatalysis to the cutting-edge applications of biocatalysis, provide a powerful arsenal for the modern synthetic chemist. The ongoing quest for novel catalytic systems with improved efficiency, broader substrate scope, and enhanced stereoselectivity will undoubtedly lead to even more elegant and practical solutions for accessing these vital chiral building blocks. The ability to precisely control the three-dimensional architecture of pyrrolidines will continue to be a driving force in the discovery and development of new therapeutics and catalysts, shaping the future of chemistry and medicine.

References

- Parsons, A. T.; Johnson, J. S. Dynamic Kinetic Asymmetric Transformations Involving Carbon Carbon Bond Cleavage, in Asymmetric Synthesis II: More Methods and Applications; Christmann, M., Bräse, S., Eds.; Wiley-VCH: Weinheim, Germany, 2012.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Enantioselective Synthesis of Pyrrolidines by Imidodiphosphorimidate (IDPi)

- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.

- Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines. PMC.

- Asymmetric Multicomponent [C+NC+CC] Synthesis of Highly Functionalized Pyrrolidines Catalyzed by Silver(I).

- Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines. Organic & Biomolecular Chemistry (RSC Publishing).

- Asymmetric [3 + 2] Cycloaddition to Access 3-Pyrrolines and Their Switchable Transformations to Nine-Membered Cyclic Sulfamid

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- Organocatalytic Approach to Enantioselective One-Pot Synthesis of Pyrrolidine, Hexahydropyrrolizine, and Octahydroindolizine Core Structures.

- Asymmetric Synthesis of Enantiopure Pyrrolidines by C(sp3)

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp 3 )–H Amination.

- Asymmetric Synthesis of Highly Substituted Pyrrolidines via [3+2] Cycloaddition.

- Organocatalytic enantio- and diastereoselective synthesis of 3,5-disubstituted prolines.

- Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction. PMC - NIH.

- Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives.

- Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)

- Enantioselective Synthesis of Spirocyclic Pyrrolidine Deriv

- Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines. PubMed.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Enantioselective Synthesis and Biological Evaluation of Pyrrolidines Bearing Quaternary Stereogenic Centers.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC.

- Asymmetric cycloisomerization/[3 + 2] cycloaddition for the synthesis of chiral spiroisobenzofuran-1,3′-pyrrolidine derivatives. Organic Chemistry Frontiers (RSC Publishing).

- Organocatalytic approach to enantioselective one-pot synthesis of pyrrolidine, hexahydropyrrolizine, and octahydroindolizine core structures. PubMed.

- Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides.

- Asymmetric [3 + 2] Cycloaddition of 2,2′-Diester Aziridines To Synthesize Pyrrolidine Derivatives. American Chemical Society - ACS Figshare.

- Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Upd

- Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. NIH.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

-

Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcv5sumpJRRjllSihkt3kR8Wkk1njnG7nQ9OTgb4BdloI4eYkkBeDhtjloYfZlcBHE8J7BjxfB26OJ08bz3drKyfBUbwLoxXT0FX_-u6kZR0GVyxE_HM24S-f_EkAIoC3H4FVJCGhnis4RrqCxMI4rlYpIve7IJ-fgQapZ8KeejxDieJddXqHx-gudSxyFYf8k2lFC9GJf]([Link]

Sources

- 1. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Organocatalytic enantioselective synthesis of highly functionalized polysubstituted pyrrolidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors | MDPI [mdpi.com]

- 7. Squaramide-catalysed asymmetric cascade aza-Michael/Michael addition reaction for the synthesis of chiral trisubstituted pyrrolidines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Asymmetric [3 + 2] Cycloaddition to Access 3‐Pyrrolines and Their Switchable Transformations to Nine‐Membered Cyclic Sulfamidates and 2H‐Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)–H Amination [escholarship.org]

(S)-1-(2-aminoethyl)pyrrolidin-3-ol Derivatives: A Privileged Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: The Strategic Value of the Pyrrolidine Scaffold

The pyrrolidine ring is a cornerstone of medicinal chemistry, ranking as one of the most prevalent five-membered nitrogen heterocycles in FDA-approved drugs.[1][2] Its significance stems from its non-planar, three-dimensional structure which allows for a more comprehensive exploration of pharmacophore space compared to flat, aromatic systems.[1][2] The (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold represents a particularly valuable iteration of this core structure. It combines stereochemical control, multiple points for diverse functionalization, and favorable physicochemical properties, making it a "privileged scaffold" for targeting a wide array of biological systems. This guide provides a senior application scientist's perspective on the synthesis, application, and evaluation of these derivatives, emphasizing the causal logic behind experimental design and the pathways to developing potent and selective therapeutic agents.

Deconstructing the Core Scaffold: Chemical and Stereochemical Advantages

The therapeutic potential of (S)-1-(2-aminoethyl)pyrrolidin-3-ol is rooted in its distinct structural features:

-

(S)-Stereocenter: The fixed stereochemistry at the C3 position is critical. Biological targets, particularly enzymes and receptors, are chiral environments. The specific (S)-configuration dictates a precise spatial orientation of the hydroxyl group, which can be crucial for forming key hydrogen bonds within a binding site, thereby influencing potency and selectivity.[3]

-

Differential Basicity of Amines: The scaffold possesses two distinct nitrogen atoms: a secondary amine within the pyrrolidine ring and a primary amine on the ethyl side chain. The ring amine is generally more nucleophilic, allowing for selective protection or initial reaction. This differential reactivity is the foundation for controlled, stepwise synthetic strategies, enabling the precise placement of various functionalities.

-

The Hydroxyl Group: This functional group is a potent hydrogen bond donor and acceptor. It can be a critical anchor point for binding to a protein target. Furthermore, it serves as a synthetic handle for creating ether or ester derivatives to modulate properties like solubility, metabolic stability, and cell permeability.

Synthesis of Derivative Libraries: A Logic-Driven Workflow

The creation of a library of derivatives from the core scaffold is not a random process; it is a hypothesis-driven effort to probe the structure-activity relationship (SAR). The following workflow illustrates a common and logical pathway for synthesizing a diverse set of derivatives, for instance, targeting a protein kinase.

Figure 1. Logical workflow for the synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives.

Experimental Protocol: Synthesis of an Amide Derivative

This protocol details the synthesis of an amide derivative, a common structural motif in kinase inhibitors.

Objective: To acylate the primary amine of the side chain selectively.

Materials:

-

(S)-1-(2-aminoethyl)pyrrolidin-3-ol

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

-

Aryl or alkyl carboxylic acid (R-COOH)

-

Peptide coupling agent (e.g., HATU, HBTU)

-

Anhydrous Dichloromethane (DCM) and Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

Step 1: Selective Protection of the Pyrrolidine Nitrogen

-

Procedure: Dissolve the starting scaffold in DCM. Add 1.1 equivalents of TEA followed by 1.05 equivalents of Boc₂O. Stir at room temperature for 4-6 hours.

-

Validation: Monitor reaction completion by Thin Layer Chromatography (TLC) or LC-MS. The product will be less polar and show the expected mass increase.

-

Causality: The secondary amine of the pyrrolidine ring is more nucleophilic than the primary amine. This kinetic preference allows for its selective protection with the bulky Boc group, leaving the primary amine available for subsequent, targeted reactions.

Step 2: Amide Coupling

-

Procedure: In a separate flask, dissolve the carboxylic acid (1.1 eq) in DMF. Add the coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., DIPEA, 2.0 eq). Stir for 10 minutes to form the activated ester. Add the Boc-protected intermediate from Step 1 (1.0 eq) to this mixture. Stir at room temperature for 12-18 hours.

-

Validation: Monitor by LC-MS for consumption of the starting amine and formation of the new, higher molecular weight amide product.

-

Causality: Peptide coupling agents like HATU activate the carboxylic acid, making it highly susceptible to nucleophilic attack by the primary amine. This is a highly efficient and widely used method for forming amide bonds under mild conditions, preventing side reactions.

Step 3: Boc Deprotection

-

Procedure: Dissolve the crude product from Step 2 in DCM. Add an excess of TFA (typically 20-30% v/v). Stir at room temperature for 1-2 hours.

-

Validation: Monitor by LC-MS. The product peak will correspond to the mass of the final compound without the Boc group (a loss of 100 amu).

-

Causality: The Boc group is an acid-labile protecting group. Strong acids like TFA efficiently cleave the tert-butyl carbamate to release the free amine, typically as a trifluoroacetate salt, which often improves the compound's solubility and stability. The final product can be purified by reverse-phase HPLC.

Therapeutic Applications and Structure-Activity Relationships (SAR)

Derivatives of this scaffold have demonstrated significant potential across multiple therapeutic areas.[4] The diverse substitutions possible allow for the fine-tuning of activity against specific targets.[5][6]

| Therapeutic Area | Target Class | Key SAR Insights | Representative Publications |

| Oncology | Protein Kinases (e.g., EGFR, VEGFR2, CDK2) | The aminoethyl side chain, when functionalized as a urea or amide, often interacts with the kinase hinge region. The pyrrolidine ring projects into the solvent-exposed region, where modifications can enhance solubility and selectivity.[7][8] | Eur. J. Med. Chem., 2023, 246, 114954[5] |

| Infectious Diseases | Bacterial Enzymes | The basicity of the pyrrolidine nitrogen is often crucial for activity. Aromatic substitutions on the side chain can lead to potent antibacterial effects against both Gram-positive and Gram-negative bacteria.[6][9][10] | Asian J. Chem., 2024, 36, 489-496[10] |

| Neuroscience | Sigma (σ) Receptors, DPP4 | The N-substituent on the pyrrolidine ring significantly impacts σ₁ receptor affinity and selectivity. For DPP4, the core scaffold can mimic the dipeptide substrate.[2][11] | ChemMedChem, 2022, 17, e202100735[11] |

| Inflammatory Diseases | Janus Kinases (JAKs) | The pyrrolidinyl fragment can be used to improve solubility and other physicochemical properties of kinase inhibitors targeting inflammatory pathways.[12] | PharmaBlock, "Pyrrolidines in Drug Discovery"[12] |

Mechanistic Deep Dive: Inhibition of a Kinase Signaling Pathway

Many (S)-1-(2-aminoethyl)pyrrolidin-3-ol derivatives function as ATP-competitive kinase inhibitors.[8] They occupy the ATP binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade. The diagram below illustrates this mechanism for a generic receptor tyrosine kinase (RTK) pathway.

Figure 2. Mechanism of action for an ATP-competitive kinase inhibitor based on the pyrrolidine scaffold.

Protocol for Biological Evaluation: In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a synthesized derivative against a target kinase.

Methodology: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as Lanthascreen®.

Materials:

-

Purified recombinant target kinase

-

Fluorescein-labeled substrate peptide

-

Terbium-labeled anti-phospho-substrate antibody

-

ATP

-

Test compounds (pyrrolidine derivatives) dissolved in DMSO

-

Assay buffer

-

Low-volume 384-well plates

-

Plate reader capable of TR-FRET detection

Procedure:

-

Compound Preparation: Perform a serial dilution of the test compounds in DMSO, then dilute further into the assay buffer to achieve the desired final concentrations (e.g., from 10 µM to 0.1 nM).

-

Kinase Reaction:

-

Add 2.5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 2.5 µL of a solution containing the kinase and the fluorescein-labeled substrate peptide.

-

Incubate for 15-20 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of ATP solution (at a concentration near its Km for the kinase).

-

Incubate for 60 minutes at room temperature.

-

-

Detection:

-

Stop the reaction by adding 10 µL of a solution containing EDTA and the terbium-labeled antibody.

-

Incubate for 60 minutes to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium). Calculate the emission ratio.

-

Data Analysis: Plot the emission ratio against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Causality and Self-Validation: This assay is self-validating through the use of controls. The "no enzyme" or "no ATP" controls define the baseline, while the "DMSO only" control defines 100% kinase activity. The signal is directly proportional to the amount of phosphorylated product, providing a robust and quantitative measure of enzyme inhibition.

Conclusion and Future Prospects

The (S)-1-(2-aminoethyl)pyrrolidin-3-ol scaffold is a testament to the power of stereochemically-defined, functionalized heterocyclic cores in drug discovery. Its synthetic tractability allows for the creation of large, diverse chemical libraries, while its inherent structural features provide a solid foundation for achieving high potency and selectivity. Future research will undoubtedly focus on attaching this scaffold to novel pharmacophores to address new target classes, exploring its use in developing covalent inhibitors, and applying advanced computational methods to better predict the SAR of novel derivatives before synthesis.[5][6] For drug development professionals, this scaffold remains a highly valuable and strategically sound starting point for campaigns targeting a multitude of human diseases.

References

-

Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. (2020-03-01). ResearchGate. [Link]

-

Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. (2022-04-05). PubMed. [Link]

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review). (2022-11-28). PubMed. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). MDPI. [Link]

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2024-05-24). MDPI. [Link]

-

Synthesis, Docking and Biological Evaluation of New Series of Pyrrolidine Derivatives as Potent Antibacterial Agents. (2024-01-18). ResearchGate. [Link]

-

Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. (2023-10-27). PubMed Central. [Link]

- Process for the preparation of 3-amino-pyrrolidine derivatives.

-

Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) | Request PDF. (2025-08-06). ResearchGate. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. University of Palermo Institutional Research Archive. [Link]

-

Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors. (2017-03-03). PubMed. [Link]

-

Process for the preparation of 3-amino-pyrrolidine derivatives. European Patent Office. [Link]

-

Protocol for synthesis of pyrrolidine derivatives 18 and 19. ResearchGate. [Link]

-

Structure–Activity Relationship of Pyrrolidine Pentamine Derivatives as Inhibitors of the Aminoglycoside 6′-N-Acetyltransferase Type Ib. (2022-07-28). MDPI. [Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. (2021-08-10). PubMed. [Link]

-

Synthesis and evaluation of the antioxidant activity of 3-pyrroline-2-ones: experimental and theoretical insights. (2022-08-10). National Institutes of Health. [Link]

-

Synthesis of 1H-Pyrrolo[3,2-g]isoquinoline Derivatives as Ligands Targeting Haspin Kinase. (2024-05-16). MDPI. [Link]

-

emerging phaaceutical applications of piperidine, pyrrolidine and it s derivaties. ResearchGate. [Link]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. iris.unipa.it [iris.unipa.it]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structure activity relationship (SAR) and anticancer activity of pyrrolidine derivatives: Recent developments and future prospects (A review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Pyrrolo[2,3-d]Pyrimidines as Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. img01.pharmablock.com [img01.pharmablock.com]

Methodological & Application

Enantioselective Synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-1-(2-aminoethyl)pyrrolidin-3-ol is a chiral building block of significant interest in medicinal chemistry and drug discovery, frequently incorporated into a variety of therapeutic agents. Its stereodefined structure, featuring a pyrrolidine ring with hydroxyl and aminoethyl functionalities, allows for precise molecular interactions with biological targets. This document provides a comprehensive guide to the enantioselective synthesis of this valuable compound, detailing a robust and scalable protocol. The presented methodology emphasizes strategic choices in protecting groups and activation steps to ensure high yield and enantiomeric purity. This guide is intended to serve as a practical resource for researchers engaged in the synthesis of complex molecules for pharmaceutical development.

Introduction

The pyrrolidine scaffold is a privileged motif in a vast number of biologically active natural products and synthetic pharmaceuticals.[1][2][3] The conformational rigidity and the potential for stereochemical diversity make substituted pyrrolidines ideal for creating compounds with high target specificity. In particular, the (S)-1-(2-aminoethyl)pyrrolidin-3-ol structure combines a chiral secondary alcohol and a basic aminoethyl side chain, providing multiple points for diversification and interaction with biological macromolecules. Its presence in developmental drug candidates highlights the importance of efficient and stereocontrolled synthetic access.[4][5]

This application note details a reliable enantioselective synthesis commencing from the commercially available (S)-1-Boc-3-hydroxypyrrolidine. The strategy involves the activation of the hydroxyl group via mesylation, followed by a nucleophilic substitution with an appropriately protected aminoethyl source, and concluding with the removal of protecting groups.

Synthetic Strategy and Workflow

The chosen synthetic route is designed for efficiency and control over stereochemistry, starting from a readily available chiral precursor. The overall workflow is depicted below.

Caption: Overall synthetic workflow for (S)-1-(2-aminoethyl)pyrrolidin-3-ol.

Detailed Experimental Protocols

This section provides step-by-step procedures for the synthesis. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.

Part 1: Mesylation of (S)-1-Boc-3-hydroxypyrrolidine

This protocol describes the activation of the secondary alcohol by converting it into a good leaving group, a mesylate.[6][7][8]

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| (S)-1-Boc-3-hydroxypyrrolidine | 187.24 | 10.0 | 1.87 g |

| Dichloromethane (DCM), anhydrous | - | - | 20 mL |

| Triethylamine (Et₃N) | 101.19 | 15.0 | 2.1 mL |

| Methanesulfonyl chloride (MsCl) | 114.55 | 12.0 | 0.96 mL |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add (S)-1-Boc-3-hydroxypyrrolidine (1.87 g, 10.0 mmol) and anhydrous dichloromethane (20 mL).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add triethylamine (2.1 mL, 15.0 mmol).

-

Add methanesulfonyl chloride (0.96 mL, 12.0 mmol) dropwise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Stir the reaction at 0 °C for 2 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Quench the reaction by the slow addition of 10 mL of saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-1-Boc-3-mesyloxypyrrolidine as an oil, which can be used in the next step without further purification.

Part 2: Nucleophilic Substitution with N-Boc-ethanolamine

This step involves the displacement of the mesylate with the protected amino alcohol.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| (S)-1-Boc-3-mesyloxypyrrolidine | 265.33 | ~10.0 | ~2.65 g |

| N-Boc-ethanolamine | 161.20 | 12.0 | 1.93 g |

| Sodium hydride (60% dispersion in oil) | 24.00 | 15.0 | 0.60 g |

| Anhydrous Dimethylformamide (DMF) | - | - | 25 mL |

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add N-Boc-ethanolamine (1.93 g, 12.0 mmol) and anhydrous DMF (15 mL).

-

Cool the solution to 0 °C and carefully add sodium hydride (0.60 g of 60% dispersion, 15.0 mmol) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the mixture back to 0 °C and add a solution of (S)-1-Boc-3-mesyloxypyrrolidine (~2.65 g, ~10.0 mmol) in anhydrous DMF (10 mL) dropwise.

-

Allow the reaction to warm to room temperature and then heat to 60 °C for 12-18 hours.

-

Monitor the reaction by TLC.

-

After completion, cool the reaction to 0 °C and quench carefully with saturated aqueous ammonium chloride solution (20 mL).

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with water (2 x 20 mL) and brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-Boc-(S)-1-(2-(N-Boc-amino)ethyl)pyrrolidin-3-ol.

Part 3: Deprotection of the Boc Groups

The final step is the removal of the Boc protecting groups to yield the target compound.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| N-Boc-(S)-1-(2-(N-Boc-amino)ethyl)pyrrolidin-3-ol | 330.42 | ~5.0 | ~1.65 g |

| Dichloromethane (DCM) | - | - | 10 mL |

| Trifluoroacetic acid (TFA) | 114.02 | - | 5 mL |

Procedure:

-

Dissolve the purified product from Part 2 (~1.65 g, ~5.0 mmol) in dichloromethane (10 mL) in a round-bottom flask.

-

Cool the solution to 0 °C.

-

Slowly add trifluoroacetic acid (5 mL).

-

Remove the ice bath and stir the reaction at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of water and basify to pH > 10 with 2M sodium hydroxide solution.

-

Extract the aqueous layer with a mixture of isopropanol and chloroform (e.g., 1:3 v/v, 5 x 20 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield (S)-1-(2-aminoethyl)pyrrolidin-3-ol. The product can be further purified by distillation or crystallization if necessary.

Characterization Data (Representative)

-

¹H NMR (CDCl₃, 400 MHz): δ 4.10-4.05 (m, 1H), 3.00-2.80 (m, 4H), 2.75-2.65 (m, 2H), 2.60-2.50 (m, 2H), 2.40-2.30 (m, 1H), 2.10-1.95 (m, 1H), 1.80-1.65 (m, 1H).

-

¹³C NMR (CDCl₃, 100 MHz): δ 70.5, 60.1, 57.8, 54.2, 49.5, 35.1.

-

Mass Spectrometry (ESI+): m/z = 131.1 [M+H]⁺.

Safety and Handling

-

Methanesulfonyl chloride is corrosive and a lachrymator; handle with care in a fume hood.

-

Sodium hydride is a flammable solid and reacts violently with water; handle under an inert atmosphere.

-

Trifluoroacetic acid is highly corrosive; wear appropriate gloves and eye protection.

-

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

Conclusion

This application note provides a detailed and reliable protocol for the enantioselective synthesis of (S)-1-(2-aminoethyl)pyrrolidin-3-ol. By utilizing a chiral pool starting material and robust chemical transformations, this method offers a practical route for obtaining this important building block for drug discovery and development. The provided step-by-step instructions and rationale are intended to enable researchers to successfully implement this synthesis in their laboratories.

References

-

Raimondi, M. V., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Top Curr Chem (Cham), 379(5), 34. [Link]

-

Organic Synthesis. (n.d.). Alcohol to Mesylate using MsCl, base. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). N-Terminal Deprotection; Boc removal. Retrieved from [Link]

- Google Patents. (n.d.). CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride.

- Google Patents. (n.d.). CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof.

- Google Patents. (n.d.). CN102249971A - Synthesis process of 1-N-BOC-3-hydroxypyrrolidine.

-

Rhodium.ws. (n.d.). Synthesis of Mesylates From Alcohols. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). BOC Deprotection. Retrieved from [Link]

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

-

Master Organic Chemistry. (2015). Tosylates And Mesylates. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Understanding the Chemical Properties and Applications of 1-(2-Aminoethyl)pyrrolidine. Retrieved from [Link]

-

Design of a novel pyrrolidine scaffold utilized in the discovery of potent and selective human β3 adrenergic receptor agonists. (2025). ResearchGate. Retrieved from [Link]

Sources

- 1. CN105646321A - Preparation method of (S)-3-hydroxypyrrolidine hydrochloride - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. CN101759619A - Preparation method of (S)-3-hydroxyl pyrrolidine and N-derivant thereof - Google Patents [patents.google.com]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Synthesis of Mesylates From Alcohols - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. peptide.com [peptide.com]

- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

Application Note: Solid-Phase Utilization of (S)-1-(2-aminoethyl)pyrrolidin-3-ol

This Application Note is designed for researchers in medicinal chemistry and peptide science, focusing on the practical, high-value application of (S)-1-(2-aminoethyl)pyrrolidin-3-ol as a chiral scaffold in solid-phase synthesis (SPS).

Executive Summary & Scientific Rationale

The molecule (S)-1-(2-aminoethyl)pyrrolidin-3-ol (CAS: 857637-07-1) represents a privileged scaffold in drug discovery, bridging the gap between flexible alkyl linkers and rigid, stereochemically defined heterocycles. Its utility stems from three distinct chemical handles:[1]

-

Primary Amine (

): A high-reactivity nucleophile ideal for resin attachment or peptide coupling. -

Secondary Alcohol (

): A stereogenic center ( -

Tertiary Amine (Ring

): A basic center that modulates solubility and pharmacokinetic profiles (e.g., lipophilicity,

Field Application: This scaffold is structurally homologous to the side chains of carbapenem antibiotics (e.g., Doripenem ) and various GPCR ligands. In Solid-Phase Synthesis (SPS), it serves as a robust "bifunctional linker," allowing the rapid generation of chiral libraries.

Mechanistic Insight: The "Anchor-and-Pivot" Strategy

The most robust SPS strategy for this diamine is the Anchor-and-Pivot approach. The primary amine acts as the Anchor (attachment to resin), leaving the secondary alcohol exposed as the Pivot point for chemical diversification. This orientation prevents the steric bulk of the pyrrolidine ring from interfering with the initial loading and maximizes the accessibility of the hydroxyl group for subsequent transformations.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the synthesis and the decision-making process for functionalization.

Figure 1: The Anchor-and-Pivot Synthetic Workflow

Caption: Workflow for immobilizing (S)-1-(2-aminoethyl)pyrrolidin-3-ol onto 2-CTC resin and subsequent divergence.

Figure 2: Decision Logic for Hydroxyl Functionalization

Caption: Selection guide for functionalizing the C3-hydroxyl group based on desired chemical outcome.

Detailed Experimental Protocols

Protocol 1: Resin Loading (The Anchor)

Objective: Immobilize (S)-1-(2-aminoethyl)pyrrolidin-3-ol onto 2-Chlorotrityl Chloride (2-CTC) resin via the primary amine. Why 2-CTC? This resin is sterically bulky, which minimizes the risk of the secondary alcohol reacting (chemoselectivity). It also allows for mild cleavage conditions (1-5% TFA), preserving acid-sensitive groups if necessary.

Materials:

-

2-Chlorotrityl Chloride Resin (Loading: ~1.0–1.6 mmol/g)

-

(S)-1-(2-aminoethyl)pyrrolidin-3-ol (1.5 equivalents relative to resin loading)

-

Dichloromethane (DCM), anhydrous

-

N,N-Diisopropylethylamine (DIEA)[2]

Step-by-Step Procedure:

-

Resin Swelling: Weigh 1.0 g of 2-CTC resin into a fritted polypropylene reactor. Add 10 mL of dry DCM and shake gently for 30 minutes. Drain the solvent.

-

Coupling Solution: Dissolve 1.5 eq. of (S)-1-(2-aminoethyl)pyrrolidin-3-ol and 4.0 eq. of DIEA in 10 mL of dry DCM.

-

Note: Using a slight excess (1.5 eq) ensures rapid capture by the highly reactive trityl chloride, but avoids wasting the chiral building block.

-

-

Loading Reaction: Add the coupling solution to the swollen resin. Agitate at room temperature for 2 hours.

-

Observation: The reaction is exothermic; ensure the vessel is not sealed tight to prevent pressure buildup.

-

-

Capping (Critical): Drain the resin. Add a solution of DCM:MeOH:DIEA (17:2:1, 20 mL) and shake for 30 minutes.

-

Reasoning: Methanol quenches any remaining active chloride sites, preventing non-specific binding of future reagents.

-

-

Washing: Wash the resin thoroughly:

-

3x DCM (10 mL)

-

3x DMF (10 mL)

-

3x DCM (10 mL)

-

-